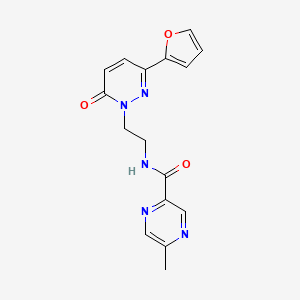

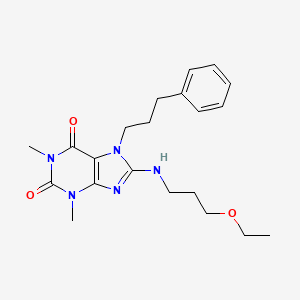

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylpyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several functional groups, including a furan ring, a pyridazine ring, and a pyrazine ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, furan rings can be synthesized through various methods such as the Paal-Knorr Furan Synthesis . Pyridazine rings can be synthesized through methods such as the Chichibabin pyridazine synthesis. Pyrazine rings can be synthesized through methods such as the Skraup-Quinoline synthesis .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The pyridazine ring is a six-membered ring with four carbon atoms and two nitrogen atoms. The pyrazine ring is a six-membered ring with four carbon atoms and two nitrogen atoms .Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. Furan rings can undergo reactions such as electrophilic substitution and oxidation . Pyridazine and pyrazine rings can undergo reactions such as nucleophilic substitution and reduction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature .Scientific Research Applications

Reactions with C- and N-Nucleophiles

The reactions of arylmethylidene derivatives of 3H-furan-2-ones, closely related to the compound , with various nucleophilic agents have been systematized, demonstrating that the reaction outcomes depend on the reagents' structure, the strength of the nucleophile, and the conditions. This research facilitates the synthesis of a wide range of compounds, including heterocyclic compounds such as pyridazinones, highlighting the compound's utility in creating diverse chemical entities with potential applications in medicinal chemistry and materials science (Kamneva, Anis’kova, & Egorova, 2018).

Furan Fatty Acids and Health

Although not directly related to the specified compound, the study of furan fatty acids offers insights into the health implications of furan derivatives. Furan fatty acids, found in various natural sources, have demonstrated anti-oxidant and anti-inflammatory activities. This research contributes to understanding how furan derivatives, including the compound , might interact with biological systems and their potential therapeutic applications (Xu et al., 2017).

Bioactive Furanyl-Substituted Compounds

Furan derivatives, including furanyl-substituted nucleobases and nucleosides, play a significant role in drug design due to their presence in bioactive molecules. This review underscores the importance of furan derivatives in medicinal chemistry, offering a foundation for exploring the therapeutic potentials of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylpyrazine-2-carboxamide in antiviral, antitumor, and antimicrobial applications (Ostrowski, 2022).

Conversion to Central Nervous System Drugs

Research on converting benzimidazoles and imidazoles into more potent CNS-acting drugs highlights the potential of furan rings, similar to those found in the specified compound, in penetrating the CNS for treating neurological disorders. This suggests that modifications of furan-containing compounds could lead to new CNS drugs with improved efficacy and safety profiles (Saganuwan, 2020).

Biological Activities of Coumarin and Oxadiazole Derivatives

The review on coumarin and oxadiazole derivatives, which share structural similarities with the furan derivatives, demonstrates a wide range of biological activities. These findings can guide the exploration of the specified compound's applications in developing new drugs with anti-diabetic, anticancer, anti-inflammatory, and other therapeutic effects (Jalhan et al., 2017).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-5-methylpyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O3/c1-11-9-19-13(10-18-11)16(23)17-6-7-21-15(22)5-4-12(20-21)14-3-2-8-24-14/h2-5,8-10H,6-7H2,1H3,(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSZRKHBVPPJDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethyl-6-methylphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2863920.png)

![[5-(3-Chlorophenyl)furan-2-yl]methanol](/img/structure/B2863924.png)

![N1-(m-tolyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2863928.png)

![1-Cyclopropyl-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione](/img/structure/B2863931.png)

![3-Tert-butyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2863933.png)

![1,6,7-trimethyl-3-(2-methylbenzyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2863934.png)

![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2863937.png)

![2-methyl-N-[4-(morpholin-4-yl)phenyl]propanamide](/img/structure/B2863941.png)